Fotemustine

Description

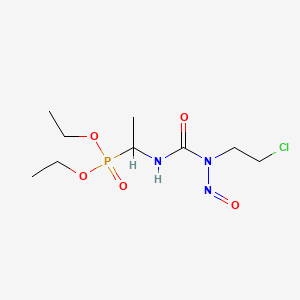

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKWPXVTIGTRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869091 | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92118-27-9, 191219-77-9, 191220-84-5 | |

| Record name | Fotemustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fotemustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOTEMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the DNA Alkylation Mechanism of Fotemustine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fotemustine, a third-generation nitrosourea, is a potent DNA alkylating agent with significant clinical activity against malignant melanoma and high-grade gliomas. Its cytotoxic effects are primarily mediated through the covalent modification of DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs). This triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, with a focus on its interaction with DNA. It includes a summary of its cytotoxic activity, detailed experimental protocols for studying its mechanism of action, and visualizations of the key cellular pathways involved.

Core Mechanism of Action: DNA Alkylation

This compound belongs to the class of chloroethylating nitrosoureas.[1] Its lipophilic nature allows it to readily cross cell membranes and the blood-brain barrier.[2] Once inside the cell, this compound undergoes spontaneous decomposition to form highly reactive electrophilic intermediates, most notably the 2-chloroethyldiazonium ion. This reactive species is responsible for the alkylation of nucleophilic sites on DNA bases.[3]

The primary target for alkylation by this compound is the O6 position of guanine.[2] This initial reaction forms an O6-chloroethylguanine adduct. This adduct is unstable and undergoes an intramolecular rearrangement to form a more stable cyclic N1,O6-ethanoguanine intermediate. This intermediate can then react with the N3 position of cytosine on the complementary DNA strand, resulting in the formation of a highly cytotoxic G-C interstrand cross-link.[1]

These interstrand cross-links are critical lesions that covalently link the two strands of the DNA double helix, preventing their separation. This physically obstructs essential cellular processes such as DNA replication and transcription, leading to a stall in the cell cycle and the induction of programmed cell death (apoptosis).

Quantitative Analysis of this compound Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HTB140 | Melanoma | ~100-250 µM | Concentrations producing ~50% growth inhibition after 72 hours. |

| MeWo | Melanoma | Not explicitly stated, but used in resistance studies. | - |

| A375 | Melanoma | Not explicitly stated for this compound. | A commonly used melanoma cell line. |

| SK-MEL-28 | Melanoma | Not explicitly stated for this compound. | A commonly used melanoma cell line. |

| U87 MG | Glioblastoma | Not explicitly stated in searched literature. | A commonly used glioblastoma cell line. |

| T98G | Glioblastoma | Not explicitly stated in searched literature. | A commonly used glioblastoma cell line. |

Note: IC50 values can vary significantly depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. The data presented here are indicative and should be interpreted within the context of the cited studies.

Key Cellular Pathways and Experimental Workflows

The cellular response to this compound-induced DNA damage is a complex process involving DNA damage recognition, cell cycle checkpoint activation, and the initiation of DNA repair or apoptosis.

Signaling Pathway of this compound-Induced DNA Damage and Repair

References

- 1. Effects of this compound or dacarbasine on a melanoma cell line pretreated with therapeutic proton irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Synthesis of Fotemustine and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine, a member of the nitrosourea class of anticancer agents, is a cytotoxic drug utilized in the treatment of disseminated malignant melanoma, including cerebral metastases.[1] Its chemical structure, diethyl {1-[3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate, uniquely combines a nitrosourea moiety with an amino acid-derived phosphonate group, contributing to its cytotoxic activity. The therapeutic efficacy of this compound has spurred research into the synthesis of various analogues with the aim of enhancing potency, improving solubility, and overcoming drug resistance. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its key analogues, presenting detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathways.

Classical Synthesis of this compound

The conventional synthesis of this compound is a two-step process commencing with the formation of a urea precursor followed by nitrosation.[2]

Step 1: Synthesis of N-(2-chloroethyl)-N'-[1-(diethoxyphosphoryl)ethyl]urea

The initial step involves the reaction of racemic diethyl (1-aminoethyl)phosphonate with 2-chloroethyl isocyanate. This reaction forms the urea derivative, N-(2-chloroethyl)-N'-[1-(diethoxyphosphoryl)ethyl]urea, which serves as the immediate precursor to this compound.

Step 2: Nitrosation of the Urea Precursor

The urea precursor is subsequently nitrosated to introduce the nitroso group, yielding this compound. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.

Synthesis of this compound Analogues

The development of this compound analogues has focused on modifying the phosphonate and urea moieties to improve the pharmacological profile of the parent drug. Two notable classes of analogues are the sulfonyl analogues and the dimethylphosphinoyl analogues.

Sulfonyl Analogues of this compound

The synthesis of sulfonyl analogues of this compound typically follows a four-step pathway, beginning with the preparation of a key sulfamide intermediate.[2]

Step 1: Synthesis of N-Boc-N-chloroethyl sulfamide

Chlorosulfonyl isocyanate is reacted with tert-butanol in anhydrous dichloromethane at 0 °C to form an unstable chlorosulfonyl tert-butyl carbamate intermediate. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield N-Boc-N-chloroethyl sulfamide.[2]

Step 2: Deprotection of N-Boc-N-chloroethyl sulfamide

The Boc protecting group is removed from N-Boc-N-chloroethyl sulfamide to yield N-(2-chloroethyl)sulfamide. This can be achieved by treatment with trifluoroacetic acid in dichloromethane at 0 °C for two hours.[2]

Step 3: Kabachnik-Fields Reaction

A multi-component Kabachnik-Fields reaction is employed to introduce the α-aminophosphonate moiety. N-(2-chloroethyl)sulfamide is reacted with an appropriate aldehyde and a trialkylphosphite under ultrasound irradiation at 60 °C. This one-pot reaction provides the desired α-sulfamidophosphonates.

Step 4: Nitrosation

The final step is the nitrosation of the α-sulfamidophosphonate to yield the sulfonyl analogue of this compound.

Dimethylphosphinoyl Analogues of this compound

A significant challenge with this compound is its racemic nature, as different enantiomers can exhibit varied biological activities. To address this, an asymmetric synthesis of dimethylphosphinoyl analogues has been developed, yielding enantiomerically pure compounds.

The cornerstone of this synthesis is the stereoselective addition of dimethylphosphine oxide to an N-(tert-butyl)sulfinilimine. This reaction is carried out in the presence of titanium tetraisopropoxide and proceeds with high stereoselectivity, leading to the formation of enantiomerically enriched aminophosphine oxides. These intermediates are then converted to the final dimethylphosphinoyl analogues of this compound. This approach has been reported to yield products with an enantiomeric excess of 98%.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound analogues.

| Step | Product | Reagents | Solvent | Temp. | Time | Yield | Reference |

| Carbamoylation-Sulfamoylation | N-Boc-N-chloroethyl sulfamide | Chlorosulfonyl isocyanate, tert-butanol, 2-chloroethylamine HCl, base | Dichloromethane | 0 °C | 2 h | 91% | |

| Deprotection | N-(2-chloroethyl)sulfamide | N-Boc-N-chloroethyl sulfamide, Trifluoroacetic acid | Dichloromethane | 0 °C | 2 h | ~75% | |

| Kabachnik-Fields Reaction | α-sulfamidophosphonates | N-(2-chloroethyl)sulfamide, aldehyde, trialkylphosphite | Solvent-free | 60 °C | 1.5-2.5h | 48-70% | |

| Urea Formation (Phenyl Analogue) | 2-chloroethylureidophosphonate | diethylamino(phenyl)methylphosphonate HCl, 2-chloroethyl isocyanate | Basic conditions | 0 °C | - | 70% | |

| Nitrosation (Phenyl Analogue) | nitroso-2-chloroethylureidophosphonate | 2-chloroethylureidophosphonate, sodium nitrite, formic acid | Dichloromethane | 0 °C | 2 h | 68% |

| Analogue Class | Key Reaction | Chiral Purity (ee) |

| Dimethylphosphinoyl Analogues | Asymmetric addition of dimethylphosphine oxide to N-(tert-butyl)sulfinilimines | 98% |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways for this compound and its sulfonyl analogues.

Caption: Classical two-step synthesis of this compound.

Caption: Four-step synthesis of sulfonyl analogues of this compound.

References

An In-Depth Technical Guide on the Decomposition of Fotemustine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a third-generation nitrosourea, is a potent alkylating agent utilized in the treatment of various malignancies, including high-grade gliomas and metastatic melanoma. Its therapeutic efficacy is intrinsically linked to its chemical instability in aqueous environments, where it undergoes rapid decomposition to form cytotoxic intermediates. This technical guide provides a comprehensive overview of the decomposition of this compound in aqueous solutions, consolidating available quantitative data, detailing experimental methodologies, and visualizing the degradation pathways. Understanding the kinetics and mechanisms of this compound's degradation is paramount for optimizing its formulation, ensuring its stability for clinical administration, and elucidating its mechanism of action at a molecular level.

Introduction

This compound, with the chemical name diethyl 1-{1-[3-(2-chloroethyl)-3-nitrosoureido] ethyl} phosphonate, exerts its antineoplastic effects through the alkylation of DNA. Upon administration, it is crucial that the drug remains stable in its formulation until it reaches its target. However, its inherent chemical structure renders it susceptible to rapid degradation in aqueous media. This guide delves into the core aspects of this compound's decomposition, providing a technical resource for professionals in the field of drug development and oncology research.

Decomposition Pathways and Mechanisms

The antitumor activity of this compound is a direct consequence of its decomposition in aqueous solution. The process is initiated by a rapid degradation to form highly reactive intermediates that are responsible for its cytotoxic effects.

The primary mechanism of this compound decomposition involves its breakdown into two key DNA-reactive species. One of these is a short-lived 2-chloroethyldiazohydroxide intermediate, which is formed with a half-life of less than two minutes.[1] This intermediate is pivotal in generating O6-guanine lesions in DNA, which is a critical step in its anticancer activity.[1] Concurrently, this compound can rearrange to form a more stable, long-lived iminol tautomer, which also contributes to the alkylation of O6-guanine and the overall cytotoxicity of the drug.[1]

The decomposition ultimately leads to the formation of a 2-chloroethyl carbonium ion, which is responsible for the alkylating activity, and an isocyanate group, which has carbamoylating properties. These reactive species can cause inter- and intra-strand cross-linking of DNA, leading to inhibition of DNA replication and transcription, cell cycle arrest, and ultimately apoptosis in cancer cells.

Quantitative Data on this compound Decomposition

While the qualitative aspects of this compound's instability are well-documented, specific quantitative data on its degradation kinetics are limited in publicly available literature. The following tables summarize the available data on the stability of this compound under various conditions.

Table 1: Half-life of this compound Decomposition

| Condition | Half-life (t½) | Reference |

| Formation of 2-chloroethyldiazohydroxide in aqueous solution | < 2 minutes | [1] |

| Plasma half-life of intact drug (in vivo) | ~24 minutes |

Table 2: Stability of this compound in 5% Dextrose Solution

| Concentration | Temperature | Light Condition | Duration | Stability | Reference |

| 0.8 and 2 mg/mL | 22°C | Protected from light | 8 hours | Stable | |

| 0.8 and 2 mg/mL | 4°C | Protected from light | 48 hours | Stable | |

| 0.8 and 2 mg/mL | >30°C (sunray exposure) | Exposed to light | Rapid | Unstable | |

| 0.8 and 2 mg/mL | Room Temperature | Exposed to ambient light | Rapid | Unstable |

Experimental Protocols for Stability and Degradation Studies

To ensure the reliability and reproducibility of stability data, standardized experimental protocols are essential. The following sections outline the methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method, based on general principles and guidelines from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to understand the degradation pathways. These studies are crucial for the development and validation of stability-indicating analytical methods.

Objective: To generate degradation products of this compound under various stress conditions.

Materials and Reagents:

-

This compound drug substance

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

pH meter

-

Temperature-controlled water bath or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize with an appropriate base, and dilute to a suitable concentration for analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a known concentration. Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period. Withdraw samples at different time points, neutralize with an appropriate acid, and dilute for analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a defined period. Withdraw samples at intervals and dilute for analysis.

-

Thermal Degradation: Place the solid this compound drug substance in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set duration. Also, prepare a solution of this compound and subject it to the same thermal stress.

-

Photolytic Degradation: Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can also detect and quantify the degradation products.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.

Chromatographic Conditions (Hypothetical Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at a wavelength where this compound and its major degradation products have significant absorbance.

-

Column Temperature: Controlled at a specific temperature (e.g., 30°C).

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated by the separation of the main drug peak from the peaks of degradation products generated during forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The decomposition of this compound in aqueous solution is a rapid and complex process that is fundamental to its therapeutic action. This guide has synthesized the available information on its degradation pathways, quantitative stability data, and the requisite experimental protocols for its study. A thorough understanding of these aspects is critical for the development of stable and effective this compound formulations, ensuring patient safety and therapeutic efficacy. Further research is warranted to provide more detailed quantitative kinetic data across a wider range of pH and temperature conditions and to fully characterize all degradation products. The methodologies and visualizations provided herein serve as a valuable resource for researchers and professionals dedicated to advancing the clinical application of this compound.

References

An In-Depth Technical Guide to the Pharmacokinetics and Blood-Brain Barrier Penetration of Fotemustine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine, a third-generation nitrosourea, is a cytotoxic alkylating agent utilized in the treatment of disseminated malignant melanoma and primary brain tumors.[1][2][3] Its efficacy, particularly against brain malignancies, is intrinsically linked to its pharmacokinetic profile and its ability to traverse the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and the mechanisms governing its penetration into the central nervous system (CNS), with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

I. Physicochemical Properties and Blood-Brain Barrier Permeability

This compound's chemical structure, diethyl 1-{3-(2-chloroethyl)-3-nitrosoureido]ethyl}phosphonate, confers properties that are advantageous for CNS drug delivery. As a nitrosourea, it is characterized by high lipophilicity, which is a key determinant for passive diffusion across the lipid-rich membranes of the BBB.[4] Compared to other nitrosoureas like carmustine and lomustine, this compound's structural modifications are believed to enhance its ability to penetrate the CNS.[4]

The penetration of this compound into the CNS is significant, with cerebrospinal fluid (CSF) concentrations reaching approximately 23% of corresponding plasma levels. This efficient passage is a critical factor in its therapeutic efficacy against brain tumors. The primary mechanism for the uptake of nitrosoureas, including this compound, by cells is considered to be passive diffusion, driven by a concentration gradient. This process is generally temperature-independent and not saturable.

II. Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several clinical studies, revealing a rapid distribution and elimination. The drug is typically administered intravenously.

Data Presentation: Pharmacokinetic Parameters of this compound in Humans

The following tables summarize key pharmacokinetic parameters of this compound from various clinical trials. These studies highlight the dose-independent nature of this compound's pharmacokinetics.

Table 1: Single-Dose Pharmacokinetics of this compound in Cancer Patients

| Parameter | Value | Study Population | Dosage | Reference |

| Elimination Half-life (t½) | ~24 min | 2 cancer patients | ~100 mg/m² IV infusion | |

| 28.8 ± 12.1 min | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion | ||

| Plasma Clearance (CL) | 1426 and 764 ml/min | 2 cancer patients | ~100 mg/m² IV infusion | |

| 109 ± 65 l/h | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion | ||

| 85.3 ± 6.5 l/h (1-compartment model) | 66 patients | 100 mg/m² or 300-500 mg/m² IV infusion | ||

| 101.3 ± 9.5 l/h (2-compartment model) | 66 patients | 100 mg/m² or 300-500 mg/m² IV infusion | ||

| Volume of Distribution (Vd) | 47.7 and 26.4 L | 2 cancer patients | ~100 mg/m² IV infusion | |

| Maximum Plasma Concentration (Cmax) | 1.1 and 2.8 µg/ml | 2 cancer patients | ~100 mg/m² IV infusion | |

| Area Under the Curve (AUC) | 5.96 ± 2.89 mg·h/L | 24 patients with high-grade gliomas | 300 mg/m² IV infusion | |

| 12.22 ± 3.95 mg·h/L | 24 patients with high-grade gliomas | 500 mg/m² IV infusion |

Table 2: High-Dose this compound Pharmacokinetics in Glioblastoma Patients

| Parameter | Value | Study Population | Dosage | Reference |

| Distribution Half-life (t½α) | 4.15 ± 2.57 min | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion | |

| Elimination Half-life (t½β) | 28.8 ± 12.1 min | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion | |

| Clearance (CL) | 109 ± 65 L/h | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion | |

| AUC | Increased from 5.96 to 12.22 mg·h/L with dose escalation | 24 patients with high-grade gliomas | 300-500 mg/m² IV infusion |

III. Experimental Protocols

A. Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is based on validated methods for the determination of this compound in human plasma.

1. Sample Preparation:

-

Collect whole blood samples in tubes containing an appropriate anticoagulant.

-

Immediately centrifuge the blood samples to separate the plasma.

-

To 150 µL of plasma, add a known concentration of an internal standard (e.g., another nitrosourea like lomustine).

-

Add 3 mL of ethyl acetate and vortex for 1 minute to extract the drug.

-

Centrifuge at 3,000 rpm for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 60 µL of the mobile phase.

-

Centrifuge at 10,000 rpm for 2 minutes and inject 20 µL of the supernatant into the HPLC system.

2. HPLC System and Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v), delivered isocratically.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm.

-

Temperature: Ambient.

3. Validation Parameters:

-

Linearity: Establish a calibration curve over a clinically relevant concentration range (e.g., 0.05 to 5 µg/mL).

-

Precision and Accuracy: Determine intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.

-

Recovery: Assess the extraction efficiency of this compound from plasma.

-

Stability: Evaluate the stability of this compound in plasma under various storage conditions (e.g., room temperature, frozen).

B. In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of this compound across an in vitro BBB model.

1. Cell Culture and Model Assembly:

-

Culture brain microvascular endothelial cells (BMECs), such as primary human or rat BMECs or the hCMEC/D3 cell line, to form a confluent monolayer on the porous membrane of a Transwell® insert.

-

For a more physiologically relevant model, co-culture the BMECs with astrocytes and/or pericytes on the basolateral side of the membrane.

-

Monitor the integrity of the endothelial monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., FITC-dextran).

2. Permeability Assay:

-

Once a stable and high TEER value is achieved, replace the medium in the apical (luminal) and basolateral (abluminal) chambers with a transport buffer.

-

Add a known concentration of this compound to the apical chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.

-

Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

3. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the basolateral chamber.

-

A is the surface area of the Transwell® membrane.

-

C0 is the initial concentration of the drug in the apical chamber.

-

IV. Mandatory Visualizations

A. Logical Relationship of this compound's Properties and its Therapeutic Action

Caption: Logical flow from this compound's properties to its therapeutic effect.

B. Experimental Workflow for In Vitro BBB Permeability Assay

Caption: Workflow for assessing this compound's BBB permeability in vitro.

C. Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Molecular pathway of this compound-induced cell death.

V. Conclusion

This compound's favorable pharmacokinetic profile, particularly its high lipophilicity and ability to penetrate the blood-brain barrier, underpins its clinical utility in the treatment of brain tumors. The quantitative data and experimental protocols presented in this guide provide a detailed understanding for researchers and drug development professionals. Further research into potential transport mechanisms beyond passive diffusion and strategies to enhance its CNS delivery could further optimize its therapeutic potential.

References

- 1. Pharmacokinetics and pharmacodynamics of nitrosourea this compound: a French cancer centre multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Fotemustine: A Technical Guide for Cancer Research Professionals

An In-depth Analysis of Fotemustine's Efficacy and Mechanisms of Action against Cancer Cell Lines

Introduction

This compound, a member of the chloroethylnitrosourea class of alkylating agents, has demonstrated significant antineoplastic activity against a range of malignancies, most notably malignant melanoma and primary brain tumors.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable therapeutic option for brain metastases.[3][4] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its effects on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking detailed information on quantitative efficacy, experimental protocols, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound varies across different cancer cell lines and is often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values of this compound in several human cancer cell lines.

Table 1: IC50 Values of this compound in Human Melanoma Cell Lines

| Cell Line | Assay Used | IC50 (µM) | Additional Notes | Reference(s) |

| CAL 1 (ER+) | Not Specified | IC50 values were reduced by up to 80% when administered after anti-estrogens. | Estrogen receptor-positive | [1] |

| CAL 7 (ER-) | Not Specified | Modest influence on cytotoxicity by anti-estrogens. | Estrogen receptor-negative | |

| HTB140 | SRB, BrdU, Clonogenic assays | Concentrations of 100 µM and 250 µM produced ~50% growth inhibition. | High resistance to this compound reported. | |

| A375 (MGMT-proficient) | Not Specified | Cytotoxicity of this compound analogs was ~3 times greater. | Co-incubation with O6-benzylguanine significantly increased cytotoxicity. | |

| CAL77 (Mer-) | Not Specified | MGMT-transfected cells were 7 to 9 times less sensitive. | O6-methylguanine-DNA methyltransferase (MGMT) deficient. | |

| RPMI-7950 | Not Specified | Amifostine enhanced cytotoxic activity. | ||

| SK-MEL2 | Not Specified | Amifostine enhanced cytotoxic activity. | ||

| SK-MEL5 | Not Specified | Amifostine enhanced cytotoxic activity. | ||

| WM-115 | Not Specified | Amifostine enhanced cytotoxic activity. |

Table 2: IC50 Values of this compound in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Used | IC50 (µM) | Additional Notes | Reference(s) |

| WIDR | Colon Cancer | MTT Assay | Concentrations tested: 20, 30, 40, 50, 70 µg/ml | Synergistic effects observed with 5-fluorouracil and folinic acid. | |

| CAL 12 | Non-Small-Cell Lung Cancer | MTT Assay | Concentrations tested: 20, 30, 40, 50, 70 µg/ml | Synergistic effects observed with 5-fluorouracil and folinic acid. |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it forms chloroethyl adducts at the O6 position of guanine, leading to DNA interstrand cross-links. This damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The efficacy of this compound is significantly influenced by the cellular DNA repair capacity, particularly by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl adducts and thus confer resistance.

The induction of apoptosis by this compound involves a complex signaling cascade initiated by DNA damage. This process is often accompanied by the formation of double-strand breaks and the activation of downstream effector caspases. In some melanoma cell lines, this compound-induced apoptosis has been associated with the loss of mitochondrial membrane potential.

Below are diagrams illustrating the key pathways involved in this compound's mechanism of action.

Figure 1: Mechanism of action of this compound leading to apoptosis.

Figure 2: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of in vitro cytotoxicity. The following sections provide detailed methodologies for commonly used assays in the evaluation of this compound's effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. broadpharm.com [broadpharm.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of Fotemustine for Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical studies investigating the use of fotemustine in the treatment of glioblastoma. This compound, a third-generation nitrosourea, is an alkylating agent with high lipophilicity, enabling it to cross the blood-brain barrier.[1] This document summarizes key quantitative data from early phase trials, details common experimental protocols, and visualizes the underlying mechanism of action and therapeutic workflows.

Core Efficacy and Toxicity Data

The following tables summarize the quantitative outcomes from several key phase I and II clinical trials of this compound in patients with glioblastoma, primarily in the recurrent setting.

Table 1: Efficacy of this compound in Recurrent Glioblastoma

| Study (Year) | Treatment Arm | Number of Patients | Median Age (years) | Median Progression-Free Survival (PFS) | 6-Month PFS Rate (%) | Median Overall Survival (OS) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) |

| Brandes et al.[2][3] | This compound | 43 | 51 | 1.7 months | 20.9% | 6 months | 7.1% (PR) | 42.0% |

| Fabrini et al. (2008)[4] | This compound | 50 | 56.8 | 6.1 months | 52% | 8.1 months | 18% (CR+PR) | 62% |

| Addeo et al.[4] | This compound (bi-weekly) | 40 | 52.8 | 6.7 months | Not Reported | 11 months | 25% (CR+PR) | 65% |

| AVAREG (2014) | This compound | 32 | 57 | Not Reported | Not Reported | 8.7 months | Not Reported | Not Reported |

| Soffietti et al. (2014) | This compound + Bevacizumab | 54 | 57.1 | 5.2 months | 42.6% | 9.1 months | 52% | Not Reported |

| Lombardi et al. (2013) | This compound (bi-weekly, elderly) | 58 | >65 | 6 months | 47% | 7 months | 29% (CR+PR) | 74% |

CR: Complete Response, PR: Partial Response

Table 2: Grade 3-4 Hematological Toxicities in this compound Monotherapy for Recurrent Glioblastoma

| Study | Number of Patients | Thrombocytopenia (%) | Neutropenia/Leukopenia (%) |

| Brandes et al. | 43 | 20.9% | 16.3% (Neutropenia) |

| Fabrini et al. (2008) | 50 | 8% | 2% (Neutropenia) |

| Addeo et al. | 40 | 7% | 3% (Leukopenia) |

| Santoni et al. | Not Specified | 15% | 9% (Leukopenia) |

Experimental Protocols

The initial studies of this compound for recurrent glioblastoma largely followed similar experimental designs, with variations in dosing schedules. Below are detailed methodologies from representative phase II trials.

Patient Selection Criteria

Eligible patients typically presented with the following characteristics:

-

Histologically confirmed glioblastoma at first recurrence or progression.

-

Prior Treatment: All patients had received prior standard-of-care treatment, including surgical resection (if feasible) followed by radiotherapy with concomitant and adjuvant temozolomide.

-

Performance Status: Karnofsky Performance Status (KPS) of ≥ 60 or an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

-

Measurable Disease: Presence of measurable disease on contrast-enhanced magnetic resonance imaging (MRI).

-

Adequate Organ Function: Sufficient hematological, renal, and hepatic function.

Treatment Regimens

Two main dosing schedules for this compound have been investigated: a standard weekly induction and a bi-weekly schedule.

Standard Dosing Regimen (Brandes et al.):

-

Induction Phase: this compound administered at a dose of 75-100 mg/m² as a one-hour intravenous infusion on days 1, 8, and 15.

-

Rest Period: A 5-week rest period followed the induction phase.

-

Maintenance Phase: For patients without disease progression, this compound was administered at 100 mg/m² every 3 weeks.

Bi-weekly Dosing Regimen (Addeo et al.):

-

Induction Phase: this compound administered at 80 mg/m² intravenously every 2 weeks for five consecutive administrations.

-

Maintenance Phase: Following the induction phase, this compound was administered at 80 mg/m² every 4 weeks.

Response Evaluation

Tumor response and progression were typically assessed using Macdonald's criteria, which incorporate both neurological assessment and MRI findings. MRI scans were generally performed at baseline, after the induction phase, and then every two cycles during the maintenance phase.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action and MGMT-Mediated Resistance

This compound exerts its cytotoxic effect by alkylating DNA, primarily at the O6 position of guanine. This leads to the formation of DNA cross-links and strand breaks, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. A key mechanism of resistance to this compound involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). When the MGMT gene promoter is unmethylated, the MGMT protein is expressed and can remove the alkyl adducts from the DNA, thus repairing the damage and rendering the tumor cells resistant to the drug. Conversely, methylation of the MGMT promoter silences the gene, leading to a lack of MGMT protein and increased sensitivity to this compound.

Caption: Mechanism of action of this compound and MGMT-mediated resistance.

Representative Experimental Workflow for a Phase II this compound Trial

The following diagram illustrates a typical workflow for a patient enrolled in a phase II clinical trial of this compound for recurrent glioblastoma.

Caption: A typical experimental workflow for a this compound clinical trial.

References

- 1. researchgate.net [researchgate.net]

- 2. High-dose this compound in temozolomide-pretreated glioblastoma multiforme patients: A phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and recurrent glioblastoma: possible new opportunities for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of recurrent malignant gliomas with this compound monotherapy: impact of dose and correlation with MGMT promoter methylation - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Fotemustine for Metastatic Melanoma: A Technical Guide

This technical guide provides an in-depth overview of the early clinical research on fotemustine for the treatment of metastatic melanoma. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the foundational studies that established its use. The guide summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the underlying molecular mechanisms of action.

Core Concepts in this compound Research

This compound is a third-generation chloroethylnitrosourea with a chemical structure that includes a phosphonoalanine group, conferring high lipophilicity.[1][2] This property allows it to readily cross the blood-brain barrier, making it a candidate for treating brain metastases, a common complication of malignant melanoma.[1][3][4] Its primary mechanism of action involves the alkylation of DNA, leading to DNA cross-links, strand breaks, inhibition of DNA synthesis, and ultimately, cell cycle arrest and apoptosis.

The antitumor activity of this compound is linked to its ability to form chloroethyl adducts at the O6 position of guanine in DNA. This action results in N1-guanine and N3-cytosine cross-linkages, which are critical for its cytotoxic effects. Resistance to this compound is often associated with high levels of the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which removes the alkyl groups from DNA.

Quantitative Analysis of Early Clinical Trials

The following tables summarize the key efficacy and safety data from early phase II and phase III clinical trials of this compound in patients with metastatic melanoma.

Table 1: Efficacy of this compound in Metastatic Melanoma (Phase II and III Monotherapy Trials)

| Study/Trial Identifier | Number of Patients | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Median Overall Survival (OS) |

| Multicentre Phase II | 153 (evaluable) | This compound 100 mg/m² weekly for 3 weeks | 24.2% | - | - | - | - |

| Phase II | 19 | This compound (rapid infusion) | 47% | 2 | 7 | 7.6 months | - |

| Retrospective Study | 160 (evaluable) | This compound 100 mg/m² on days 1, 8, 15, then every 3 weeks | 17% | 3% | 14% | - | 6.5 months |

| Phase III (vs. Dacarbazine) | 229 (Intent-to-treat) | This compound 100 mg/m² weekly for 3 weeks | 15.2% | - | - | 5.8 months | 7.3 months |

Table 2: Efficacy of this compound in Combination Therapies

| Study | Combination Agents | Number of Patients | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| Phase II | Sequential Dacarbazine + this compound | 34 | 12% (cerebral metastases) | - |

| Phase II | Temozolomide + this compound | 40 | 35% | 6.7 months |

| Phase III | Dacarbazine +/- Interferon-α | - | 24% (this compound arm) | - |

Table 3: Grade 3/4 Hematological Toxicities of this compound

| Study | Number of Patients | Neutropenia | Thrombocytopenia |

| Phase III (vs. Dacarbazine) | 229 | 51% | 43% |

| Retrospective Study | 165 (evaluable for toxicity) | 24.2% | 23.6% |

| Phase II (with Dacarbazine) | 34 | 23.5% (Leucopenia) | 23.5% |

Experimental Protocols of Key Early Trials

Phase III Trial: this compound versus Dacarbazine (DTIC)

-

Objective : To compare the overall response rate (ORR), overall survival, duration of response, time to progression, and safety of this compound versus dacarbazine in patients with disseminated cutaneous melanoma.

-

Patient Population : Patients with histologically confirmed disseminated malignant melanoma, with or without brain metastases. Patients had not received prior chemotherapy.

-

Treatment Arms :

-

This compound Arm : Intravenous this compound 100 mg/m² administered weekly for 3 consecutive weeks. This induction phase was followed by a 4-5 week rest period. Non-progressive patients then received maintenance therapy with this compound 100 mg/m² every 3 weeks.

-

Dacarbazine Arm : Intravenous dacarbazine 250 mg/m²/day for 5 consecutive days, repeated every 4 weeks.

-

-

Response Evaluation : Tumor response was assessed according to World Health Organization (WHO) criteria.

-

Statistical Analysis : The primary endpoint was the overall response rate. Secondary endpoints included survival, duration of response, and time to progression, which were analyzed using Kaplan-Meier estimates.

Phase II Trial of this compound Monotherapy

-

Objective : To evaluate the efficacy and safety of this compound in patients with advanced malignant melanoma.

-

Patient Population : 19 patients with clinical stage IV malignant melanoma according to the 1987 UICC classification system.

-

Treatment Protocol : this compound was administered via a more rapid infusion with a reduced rest period of 3 weeks between cycles.

-

Response Evaluation : Tumor response was evaluated after the induction cycle.

Phase II Trial of Sequential Dacarbazine and this compound

-

Objective : To assess the activity of sequential administration of dacarbazine and this compound in patients with cerebral metastases from malignant melanoma.

-

Patient Population : 34 patients with cerebral metastases from malignant melanoma.

-

Treatment Protocol :

-

Induction : Dacarbazine 250 mg/m² followed 2 hours later by this compound 100 mg/m² on day 1, repeated on day 8.

-

Maintenance : For patients with a response or stable disease, treatment was given every 4 weeks until maximum response plus two additional cycles.

-

-

Response Evaluation : Radiological evidence of response was used to determine continuation to maintenance therapy.

Signaling Pathways and Experimental Workflows

Mechanism of Action: DNA Alkylation and Cell Death

This compound exerts its cytotoxic effects primarily through the alkylation of DNA. The drug's high lipophilicity allows it to passively diffuse across the cell membrane and the blood-brain barrier.

Caption: this compound's mechanism of action, from cellular uptake to apoptosis induction.

This compound-Induced Apoptotic Pathway

The DNA damage induced by this compound triggers a cascade of events leading to programmed cell death, or apoptosis. This process involves the activation of caspases, which are key executioner proteins in the apoptotic pathway.

Caption: Simplified signaling cascade of this compound-induced apoptosis in melanoma cells.

Experimental Workflow for a Phase III Clinical Trial

The logical flow of a typical Phase III clinical trial, such as the one comparing this compound to dacarbazine, is outlined below.

Caption: Logical workflow of a randomized Phase III clinical trial for metastatic melanoma.

References

- 1. Temozolomide- and this compound-induced apoptosis in human malignant melanoma cells: response related to MGMT, MMR, DSBs, and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase II study of the sequential administration of dacarbazine and this compound in the treatment of cerebral metastases from malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bevacizumab plus this compound as first-line treatment in metastatic melanoma patients: clinical activity and modulation of angiogenesis and lymphangiogenesis factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fotemustine Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of fotemustine administration in preclinical cancer models. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the efficacy and toxicity of this chemotherapeutic agent.

Introduction to this compound

This compound is a third-generation nitrosourea with significant cytotoxic activity against a range of malignancies, including glioma and melanoma.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable agent for treating brain tumors.[3] The primary mechanism of action of this compound involves the alkylation of DNA, leading to the formation of DNA cross-links and strand breaks, which ultimately trigger cell cycle arrest and apoptosis.[3] The efficacy of this compound is notably influenced by the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can reverse the alkylation damage induced by the drug.[3]

Preclinical Animal Models

This compound has been evaluated in various preclinical models, primarily utilizing immunodeficient mice bearing human tumor xenografts.

-

Animal Strains: Nude mice are commonly used for establishing subcutaneous and intracranial tumor models.

-

Tumor Models:

-

Glioblastoma/Medulloblastoma: Subcutaneous xenografts using cell lines such as IGRM34, IGRM57, and IGRG88 have been employed.

-

Melanoma: Human melanoma xenografts, including MP77, MM26, MM66, and MP38, have been used to assess this compound's efficacy.

-

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound administration.

Table 1: Efficacy of this compound in Preclinical Models

| Cancer Type | Animal Model | Cell Line/Xenograft | Administration Route | Dosage | Dosing Schedule | Efficacy Outcome | Citation |

| Medulloblastoma | Nude Mice | IGRM34 | Intraperitoneal (i.p.) | 50 mg/kg | Single injection | 37% tumor-free survivors (>120 days) | |

| Medulloblastoma | Nude Mice | IGRM57 | Intraperitoneal (i.p.) | 50 mg/kg | Single injection | 100% tumor-free survivors (>120 days) | |

| Malignant Glioma | Nude Mice | IGRG88 | Intraperitoneal (i.p.) | 50 mg/kg | Single injection | 5 out of 6 tumor-free survivors (on day 177) |

Table 2: Toxicity of this compound in Preclinical Models

| Animal Model | Administration Route | Dosage | Observed Toxicity | Citation |

| Rat | Not Specified | 20 mg/kg and 50 mg/kg | Non-hepatotoxic | |

| Rat | Not Specified | Not Specified | Haematotoxicity, reversible liver and renal toxicity |

Experimental Protocols

Subcutaneous Xenograft Model Establishment

This protocol describes the general procedure for establishing subcutaneous tumor models in mice.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional)

-

Syringes and needles (e.g., 27-30 gauge)

-

Immunodeficient mice (e.g., nude mice)

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells under standard conditions to 70-80% confluency.

-

Cell Harvesting: a. Wash cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in serum-free medium or PBS to the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Cell Injection: a. Anesthetize the mouse. b. (Optional) Mix the cell suspension with an equal volume of Matrigel. c. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Length x Width²) / 2. d. Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Administration Protocol (Intraperitoneal)

This protocol is based on a study demonstrating high efficacy in glioma and medulloblastoma xenografts.

Materials:

-

This compound for injection

-

Sterile vehicle for reconstitution (e.g., sterile water for injection, 5% dextrose solution)

-

Syringes and needles (e.g., 27-gauge)

-

Tumor-bearing mice

Procedure:

-

This compound Preparation: a. Reconstitute this compound according to the manufacturer's instructions to a stock solution. b. Dilute the stock solution with the appropriate vehicle to the final desired concentration for a 50 mg/kg dose. The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 20g mouse).

-

Administration: a. Gently restrain the mouse. b. Administer the prepared this compound solution as a single intraperitoneal injection.

-

Post-treatment Monitoring: a. Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior). b. Continue to measure tumor volume as described in the xenograft establishment protocol. c. Follow the study endpoint criteria as defined in your animal use protocol (e.g., tumor size limits, body weight loss).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound's mechanism of action involves DNA alkylation, leading to apoptosis.

Preclinical Efficacy Study Workflow

Caption: Workflow for a typical preclinical efficacy study of this compound.

References

- 1. Activity of this compound in medulloblastoma and malignant glioma xenografts in relation to O6-alkylguanine-DNA alkyltransferase and alkylpurine-DNA N-glycosylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of this compound in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Fotemustine in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of fotemustine in human plasma. This compound, a cytotoxic nitrosourea alkylating agent, is used in the treatment of disseminated malignant melanoma and primary brain tumors. Accurate monitoring of its plasma concentrations is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. The described protocol is specific, accurate, precise, and suitable for high-throughput analysis in a clinical or research setting.

Introduction

This compound's chemical instability and short half-life in biological matrices present analytical challenges. Therefore, a reliable and validated analytical method is essential for pharmacokinetic and clinical studies.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma, addressing the need for a straightforward and reproducible method. The methodology is based on established principles for the analysis of nitrosoureas, ensuring broad applicability.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Lomustine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Human plasma (drug-free)

Instrumentation

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 280 nm |

| Column Temperature | Ambient (or controlled at 25°C for consistency) |

| Run Time | Approximately 10 minutes |

Protocol

Standard Solution Preparation

-

Primary Stock Solution (this compound and IS): Accurately weigh and dissolve this compound and the internal standard in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 5 µg/mL.

Sample Preparation

-

Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma.

-

Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Injection: Inject 20 µL of the supernatant into the HPLC system.

A visual representation of the experimental workflow is provided below.

References

Application Notes and Protocols for Establishing Fotemustine-Resistant Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine, a chloroethylating nitrosourea, is an alkylating agent used in the treatment of various cancers, particularly malignant melanoma and glioblastoma. However, the development of therapeutic resistance is a significant clinical challenge that limits its efficacy. Understanding the molecular mechanisms underlying this compound resistance is crucial for the development of novel strategies to overcome it. One of the primary mechanisms of resistance is the overexpression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the cytotoxic O6-chloroethylguanine adducts from DNA, thereby preventing the formation of lethal interstrand cross-links.[1][2] This document provides detailed protocols for establishing this compound-resistant cancer cell lines in vitro, which serve as invaluable tools for studying resistance mechanisms and for the preclinical evaluation of new therapeutic approaches.

Mechanisms of this compound Resistance

The principal mechanism of acquired resistance to this compound is the reactivation and subsequent overexpression of the MGMT gene.[2] In sensitive cancer cells, the MGMT promoter is often hypermethylated, leading to gene silencing and a lack of MGMT protein. Upon continuous exposure to this compound, cancer cells can select for clones that have a demethylated and active MGMT promoter, leading to high levels of MGMT protein expression. This elevated MGMT activity efficiently repairs this compound-induced DNA damage, conferring a resistant phenotype.[2]

Other potential, though less definitively established, mechanisms of resistance to this compound may include alterations in drug transport and the upregulation of antioxidant pathways involving enzymes such as glutathione reductase and thioredoxin reductase.

Data Presentation

The development of this compound resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table summarizes representative data on the development of this compound resistance in the MeWo human melanoma cell line.

| Cell Line | Description | This compound IC50 (µM) | Fold Resistance | MGMT Protein Expression | Reference |

| MeWo | Parental, this compound-sensitive | Not explicitly stated, but low | 1x | Undetectable | [3] |

| MeWo-FOTE | This compound-resistant subline | Not explicitly stated, but significantly higher | Up to 26-fold | High |

Note: While a 26-fold increase in relative resistance has been reported for the MeWo-FOTE cell line, specific IC50 values were not provided in the reviewed literature.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines by Continuous Exposure

This protocol describes the generation of this compound-resistant cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

-

Parental cancer cell line of interest (e.g., MeWo human melanoma cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Sterile cell culture flasks, plates, and pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Determine the initial IC50 of this compound:

-

Plate the parental cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 500 µM) for 72 hours.

-

Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 value of this compound for the parental cell line.

-

-

Initiate Continuous Exposure:

-

Culture the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration of approximately one-tenth of the determined IC50.

-

Maintain the cells in this medium, changing the medium every 2-3 days.

-

Initially, a significant proportion of the cells may die. Allow the surviving cells to repopulate the flask.

-

-

Gradual Dose Escalation:

-

Once the cells are growing steadily in the presence of the initial this compound concentration, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

-

Repeat this process of gradual dose escalation as the cells adapt and continue to proliferate. This process may take several months.

-

-

Monitoring and Characterization of Resistance:

-

At various stages of the dose escalation, perform cell viability assays to determine the new IC50 of this compound in the adapting cell population.

-

A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.

-

Once a desired level of resistance is achieved, the resistant cell line should be maintained in a continuous culture with the final concentration of this compound to ensure the stability of the resistant phenotype.

-

-

Validation of Resistance Mechanism:

-

Perform Western blot analysis to compare the expression levels of MGMT protein in the parental and resistant cell lines. A significant increase in MGMT expression is expected in the resistant cells.

-

Quantitative real-time PCR (qRT-PCR) can be used to assess MGMT mRNA levels.

-

Protocol 2: Establishment of this compound-Resistant Cancer Cell Lines by Intermittent Exposure

This protocol provides an alternative method for generating this compound-resistant cell lines using intermittent, high-dose pulses of the drug.

Materials:

-

Same as in Protocol 1.

Procedure:

-

Determine the IC50 of this compound:

-

As described in Protocol 1, determine the IC50 of this compound for the parental cell line.

-

-

Intermittent Drug Treatment:

-

Plate the parental cells in a T-75 flask.

-

Treat the cells with a high concentration of this compound (e.g., 2-5 times the IC50) for a short period (e.g., 24 hours).

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.

-

Allow the surviving cells to recover and repopulate the flask.

-

-

Subsequent Treatment Cycles:

-

Once the cells have reached approximately 80% confluency, repeat the intermittent treatment cycle.

-

The concentration of this compound or the duration of exposure can be gradually increased in subsequent cycles.

-

-

Monitoring and Characterization of Resistance:

-

Periodically assess the IC50 of this compound in the treated cell population to monitor the development of resistance.

-

Once a stable resistant phenotype is established, the cells can be maintained in drug-free medium for a few passages to ensure the resistance is not transient.

-

-

Validation of Resistance Mechanism:

-

As in Protocol 1, validate the mechanism of resistance by examining MGMT protein and mRNA expression levels.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Establishing this compound-Resistant Cell Lines

Caption: Experimental workflow for generating this compound-resistant cell lines.

Signaling Pathways Implicated in this compound Resistance

The development of this compound resistance, primarily through the upregulation of MGMT, is influenced by several key signaling pathways that are often dysregulated in cancer.

1. PI3K/Akt Pathway:

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and resistance to chemotherapy. In melanoma, activation of this pathway has been linked to therapeutic resistance. While direct evidence for this compound-induced PI3K/Akt activation leading to MGMT upregulation is still emerging, the pathway's known role in promoting cell survival under stress suggests its involvement in the selection and expansion of resistant clones.

Caption: The PI3K/Akt pathway in chemoresistance.

2. Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway plays a critical role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Studies have shown a direct link between the activation of the Wnt/β-catenin pathway and the upregulation of MGMT gene expression. The binding of β-catenin to the MGMT promoter can drive its transcription, leading to increased MGMT protein levels and subsequent chemoresistance.

Caption: Wnt/β-catenin pathway regulating MGMT expression.

3. NF-κB Pathway:

The NF-κB signaling pathway is a key regulator of the cellular response to stress, inflammation, and apoptosis. Chemotherapeutic agents, including alkylating agents, can induce cellular stress that activates the NF-κB pathway. Activated NF-κB can then translocate to the nucleus and promote the transcription of genes involved in cell survival and drug resistance, including MGMT.

Caption: NF-κB pathway in this compound resistance.

References

- 1. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]